molecular formula C₂₉H₃₉N₃O₁₀ B1140659 Desmethylranolazin-beta-D-glucuronid (Gemisch von Diastereomeren) CAS No. 172300-93-5

Desmethylranolazin-beta-D-glucuronid (Gemisch von Diastereomeren)

Katalognummer B1140659
CAS-Nummer: 172300-93-5
Molekulargewicht: 589.63
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers), abbreviated as DRBG, is a synthetic compound composed of two diastereomers. It is a metabolite of the drug ranolazine, which is used to treat angina and chronic chest pain. DRBG is a prodrug, meaning it is inactive until it is metabolized in the body, where it can produce pharmacological effects. It is a relatively new compound, and its synthesis, mechanism of action, and biochemical and physiological effects are still being studied.

Wissenschaftliche Forschungsanwendungen

Behandlung der ischämischen Herzkrankheit

Ranolazin ist als Antianginikum zugelassen und hat ein insgesamt günstiges Sicherheitsprofil {svg_1}. Es wurde ursprünglich als metabolischer Modulator entwickelt und auch als Inhibitor des späten kardialen Na+-Stroms identifiziert {svg_2}. Es blockiert auch andere Ionenströme, einschließlich des hERG/Ikr K+-Stroms {svg_3}. Diese Wirkungen sind an den antiarrhythmischen Effekten dieses Medikaments beteiligt, sowohl bei supraventrikulären als auch bei ventrikulären Arrhythmien {svg_4}.

Behandlung von Arrhythmien

Die Fähigkeit von Ranolazin, verschiedene Ionenströme zu blockieren, einschließlich des hERG/Ikr K+-Stroms, wurde mit seinen antiarrhythmischen Wirkungen in Verbindung gebracht {svg_5}. Dies macht es zu einer potenziellen Behandlung für sowohl supraventrikuläre als auch ventrikuläre Arrhythmien {svg_6}.

Drug Repositioning

Die vielfältigen molekularen Wirkungen von Ranolazin machen es zu einem Kandidaten für die Drug Repositioning {svg_7}. Trotz seiner ursprünglichen Entwicklung als metabolischer Modulator hat es in jüngsten Studien kardiovaskuläre Vorteile gezeigt {svg_8}.

Behandlung von Typ-2-Diabetes mellitus (T2DM)

Ranolazin hat in präklinischen und klinischen Studien hypoglykämische Eigenschaften gezeigt {svg_9}. Es verbesserte die Glukoseantwort deutlich in einem T2DM-Modell von Wistar-Ratten {svg_10}.

Verbesserung der kognitiven Funktion

Ranolazin verbesserte das Lernen und das Langzeitgedächtnis in einem T2DM-Modell von Wistar-Ratten {svg_11}. Dies unterstützt die Hypothese eines schützenden Effekts von Ranolazin gegen die durch T2DM verursachte kognitive Verschlechterung {svg_12}.

Entzündungshemmende Wirkungen

Ranolazin verbesserte das proinflammatorische Profil von diabetischen Mäusen {svg_13}. Dies deutet darauf hin, dass es potenzielle Anwendungen in Zuständen haben könnte, bei denen Entzündungen eine Schlüsselrolle spielen {svg_14}.

Wirkmechanismus

Desmethyl ranolazine beta-D-glucuronide: A Comprehensive Review of Its Mechanism of Action

Desmethyl ranolazine beta-D-glucuronide is a metabolite of Ranolazine , a well-tolerated piperazine derivative used for the management of chronic angina . This article aims to provide a comprehensive review of the mechanism of action of Desmethyl ranolazine beta-D-glucuronide.

Target of Action

The primary target of Desmethyl ranolazine beta-D-glucuronide, like its parent compound Ranolazine, is the late sodium current in cardiac myocytes . This current plays a crucial role in the regulation of intracellular sodium and calcium levels, which are critical for cardiac muscle contraction and relaxation .

Mode of Action

Desmethyl ranolazine beta-D-glucuronide, through its action on the late sodium current, helps to reduce intracellular sodium and calcium overload . This reduction is particularly beneficial in disease states where there is enhanced sodium-calcium exchange leading to increased cytosolic calcium . By minimizing this calcium overload, Desmethyl ranolazine beta-D-glucuronide aids in improving myocardial relaxation and diastolic function .

Biochemical Pathways

The inhibition of the late sodium current by Desmethyl ranolazine beta-D-glucuronide leads to a decrease in the intracellular sodium and calcium levels . This change in ion concentration can affect various biochemical pathways. For instance, it can improve myocardial blood flow, thereby exhibiting anti-anginal and anti-ischemic properties

Pharmacokinetics

It is known to be a metabolite of ranolazine Therefore, it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by those of its parent compound

Result of Action

The action of Desmethyl ranolazine beta-D-glucuronide results in improved myocardial relaxation and diastolic function . This improvement can lead to better management of conditions like chronic angina . In patients with diabetes and A1C of ≥8–10% at randomization, there was an absolute A1C reduction in the ranolazine group of 1.2% .

Biochemische Analyse

Biochemical Properties

Desmethyl ranolazine beta-D-glucuronide plays a crucial role in biochemical reactions, particularly in the metabolism of ranolazine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is UDP-glucuronosyltransferase, which facilitates the glucuronidation process. This interaction is essential for the compound’s solubility and excretion . Additionally, desmethyl ranolazine beta-D-glucuronide may interact with transport proteins that aid in its cellular uptake and distribution.

Cellular Effects

Desmethyl ranolazine beta-D-glucuronide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of sodium and calcium channels, which are critical for maintaining cellular homeostasis . By influencing these channels, desmethyl ranolazine beta-D-glucuronide can impact cellular functions such as muscle contraction, neurotransmission, and hormone secretion.

Molecular Mechanism

At the molecular level, desmethyl ranolazine beta-D-glucuronide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it inhibits the late sodium current in cardiac cells, reducing intracellular sodium and calcium levels . This inhibition helps prevent calcium overload, which can lead to cellular damage. Additionally, desmethyl ranolazine beta-D-glucuronide may influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desmethyl ranolazine beta-D-glucuronide have been studied over various time periods. The compound exhibits stability under controlled conditions, but it may degrade over time when exposed to certain environmental factors . Long-term studies have shown that desmethyl ranolazine beta-D-glucuronide can have sustained effects on cellular function, particularly in terms of maintaining ion homeostasis and preventing cellular damage.

Dosage Effects in Animal Models

The effects of desmethyl ranolazine beta-D-glucuronide vary with different dosages in animal models. At lower doses, the compound has been shown to improve cellular function and reduce symptoms of angina without significant adverse effects . At higher doses, it may cause toxic effects, including disturbances in ion balance and potential cellular damage. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Desmethyl ranolazine beta-D-glucuronide is involved in several metabolic pathways. It is primarily metabolized through glucuronidation, a process facilitated by UDP-glucuronosyltransferase . This pathway enhances the compound’s solubility and excretion. Additionally, desmethyl ranolazine beta-D-glucuronide may influence metabolic flux and metabolite levels by modulating enzyme activity and cellular signaling pathways.

Transport and Distribution

Within cells and tissues, desmethyl ranolazine beta-D-glucuronide is transported and distributed through various mechanisms. It interacts with transport proteins that facilitate its uptake and distribution across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic effects.

Subcellular Localization

Desmethyl ranolazine beta-D-glucuronide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level.

Eigenschaften

IUPAC Name

(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)/t19?,24-,25-,26+,27-,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNYEZQRRIKMQF-OWECDQGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.